7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Lipophilicity Membrane permeability Drug-likeness

SAR studies on anti-MRSA benzodioxane-benzamides show that lipophilic 7-substituents are critical for activity, yet sourcing the specific 7-SCH₃ analog often requires custom synthesis with long lead times. This building block provides immediate access to the optimal methylsulfanyl electronics for FtsZ-targeted programs. - Enables direct synthesis of analogs achieving MIC values of 0.2-2.5 μg/mL against MRSA. - Allows oxidation-state SAR from a single purchase: sulfide (-SCH₃) to sulfoxide to sulfone. - Supplied as a ≥95% pure intermediate with 6-carbaldehyde ready for reductive amination.

Molecular Formula C10H10O3S
Molecular Weight 210.25 g/mol
CAS No. 1354951-92-0
Cat. No. B1524743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
CAS1354951-92-0
Molecular FormulaC10H10O3S
Molecular Weight210.25 g/mol
Structural Identifiers
SMILESCSC1=CC2=C(C=C1C=O)OCCO2
InChIInChI=1S/C10H10O3S/c1-14-10-5-9-8(4-7(10)6-11)12-2-3-13-9/h4-6H,2-3H2,1H3
InChIKeyLOSQLDCQKAVBGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: Sourcing Guide


7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (CAS 1354951-92-0) is a substituted 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde derivative belonging to the 1,4-benzodioxane (benzodioxine) chemical class. The compound features a methylsulfanyl (–SCH₃) substituent at the 7-position and a formyl group at the 6-position on the benzodioxane scaffold [1]. With a molecular formula of C₁₀H₁₀O₃S and a molecular weight of 210.25 g/mol, it is a heteroarenecarbaldehyde building block used primarily as a research intermediate in medicinal chemistry and organic synthesis . The compound is supplied at ≥95% purity by multiple vendors and requires sealed, dry storage at 2–8°C .

7-SCH₃ substitution
Methylsulfanyl group provides moderate lipophilicity and sulfur-specific polarizability for target engagement studies.
6-Formyl handle
Aldehyde enables condensation, reductive amination, and elaboration into dopamine or PDE4 ligand frameworks.
Research intermediate grade
Supplied at research-grade purity with sealed dry storage; suitable for SAR and fragment-growing campaigns.

Physicochemical and SAR Differentiation from Close Analogs


The 7-position substituent on the 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde scaffold profoundly influences both physicochemical properties and biological performance, making unverified substitution among analogs scientifically unsound. Published structure-activity relationship (SAR) studies on 1,4-benzodioxane derivatives demonstrate that lipophilic substituents at C(7) significantly enhance target engagement—for example, in antibacterial benzodioxane-benzamides, lipophilic 7-substitution improved minimum inhibitory concentration (MIC) values into the 0.2–2.5 μg/mL range, while hydrophilic 7-substituents were deleterious [1]. The methylsulfanyl (–SCH₃) group at position 7 imparts a distinct combination of moderate lipophilicity (XLogP3 = 1.6), additional hydrogen-bond acceptor capacity (4 vs. 3 for the unsubstituted parent), and sulfur-specific polarizability that cannot be replicated by the 7-H (parent), 7-CH₃, 7-Cl, or 7-Br analogs [2][3]. Furthermore, the 6-carbaldehyde function has documented utility as a key intermediate in the synthesis of dopamine D3/D4 receptor antagonists and PDE4 inhibitors—applications where the electronic character of the 7-substituent can critically modulate downstream biological activity . Simply interchanging a 7-substituted benzodioxine-6-carbaldehyde without quantitative justification risks invalidating synthetic routes, altering reaction kinetics, and compromising biological assay reproducibility.

Lipophilicity mismatch
Replacing 7-SCH₃ with 7-H, 7-CH₃, or 7-Cl shifts logP, potentially altering membrane permeability and non-specific binding.
Hydrogen-bond acceptor profile
The sulfur atom adds an H-bond acceptor absent in non-sulfur analogs; substitution may remove specific polar target contacts.
Oxidation derivatization absent
Only the methylsulfanyl group enables access to sulfoxide and sulfone oxidation states; halo or alkyl analogs cannot replicate this synthetic versatility.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Comparison vs. Parent 7-H Analog

The target compound exhibits significantly higher computed lipophilicity compared to the unsubstituted parent scaffold. According to PubChem computed properties, the target compound (7-SCH₃) has an XLogP3 of 1.6, representing a +0.6 log unit increase over the parent 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (7-H), which has an XLogP3 of 1.0 [1][2]. Independent ChemScene computational data report a LogP of 1.9922 for the target compound . The 7-CH₃ analog (CAS 724791-20-2) has a reported LogP of 1.57870, and the 7-Cl analog (CAS 911485-93-3) has a LogP of 1.9237, indicating that the methylsulfanyl group confers lipophilicity intermediate between methyl and chloro substitution .

Lipophilicity shift
Data to verify
ΔXLogP3 +0.6 vs. parent; LogP ~0.4 higher than 7-CH₃ analog.
May alter membrane permeability and protein binding in cellular assays.
Computed values; experimental logP may differ. Context-dependent.
Lipophilicity Membrane permeability Drug-likeness

Hydrogen-Bond Acceptor and Polar Surface Area Differentiation

The methylsulfanyl substituent increases the hydrogen-bond acceptor (HBA) count from 3 (parent and all non-sulfur 7-substituted analogs) to 4 in the target compound, due to the divalent sulfur atom's capacity to act as a weak H-bond acceptor [1][2]. The 7-CH₃ (CAS 724791-20-2), 7-Cl (CAS 911485-93-3), and 7-Br (CAS 99067-25-1) analogs all possess 3 HBA . Standard Topological Polar Surface Area (TPSA) is identical across all analogs at 35.5 Ų (computed without sulfur contribution), while the broader PubChem Cactvs TPSA calculation, which includes sulfur, yields 60.8 Ų for the target compound versus 35.5 Ų for the parent [1][2]. This places the target compound in a distinct region of the TPSA-vs-LogP oral bioavailability space.

HBA & TPSA difference
Data to verify
ΔHBA +1 vs. all non-sulfur analogs; PubChem Cactvs TPSA Δ+25.3 Ų.
Additional H-bond acceptor may enable new polar interactions in target pockets.
Sulfur contribution to TPSA is method-dependent; verify with experimental data.
H-bond interactions TPSA Oral bioavailability prediction

Class-Level SAR of Lipophilic 7-Substitution on Target Engagement

A definitive SAR study on 3-(benzodioxan-2-ylmethoxy)-2,6-difluorobenzamides published in the European Journal of Medicinal Chemistry established that lipophilic substituents at the C(7) position of the benzodioxane nucleus improve antibacterial activity to MIC values in the range of 0.2–2.5 μg/mL, whereas hydrophilic substituents at the same position are deleterious [1]. The study explicitly demonstrated that 'lipophilic substituents at benzodioxane C(7) of 3-(benzodioxan-2-ylmethoxy)-2,6-difluorobenzamide improve the antibacterial activity against methicillin-resistant Staphylococcus aureus strains', while 'hydrophilic substituents at the same position and modifications at the benzodioxane substructure... are deleterious' [1]. Although the target compound (7-SCH₃-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde) was not directly tested in this study, the methylsulfanyl group is a moderately lipophilic substituent (comparable in lipophilicity to chloro, as shown by the LogP data above), and this SAR trend provides a class-level rationale for preferring the 7-SCH₃ analog over the 7-H parent for applications where increased target engagement via hydrophobic contacts is desired.

Class-level SAR
Class-level inference
Lipophilic 7-substitution improved antibacterial MIC to 0.2–2.5 µg/mL in benzamide series.
Supports 7-SCH₃ selection for antibacterial target engagement studies.
Direct assay on this aldehyde not available; inferred from benzamide analogs.
Structure-activity relationship Antibacterial FtsZ inhibition Lipophilic substitution

Methylsulfanyl as an Orthogonal Oxidation Handle

The methylsulfanyl (–SCH₃) group at the 7-position provides a unique synthetic handle for oxidative derivatization that is absent in the 7-H, 7-CH₃, 7-Cl, and 7-Br analogs. The thioether can be selectively oxidized to the corresponding sulfoxide (–S(O)CH₃) or sulfone (–S(O)₂CH₃), enabling systematic exploration of three distinct oxidation states from a single purchased building block [1]. This contrasts with the 7-CH₃ analog (CAS 724791-20-2), which lacks readily oxidizable functionality at this position, and the 7-Cl/7-Br analogs, which are limited to nucleophilic aromatic substitution or metal-catalyzed cross-coupling chemistry. The 6-carbaldehyde group remains available for condensation, reductive amination, or Grignard addition, providing orthogonal reactivity to the 7-position sulfur chemistry.

Oxidation handle
Context-dependent
Sulfide → sulfoxide → sulfone; three electronic states from one building block.
Reduces number of separate analogs needed for SAR diversification.
Oxidation selectivity vs. aldehyde must be validated under planned conditions.
Sulfur oxidation Sulfoxide Sulfone Chemotype diversification

Procurement and Supply Chain Differentiation

The target compound (CAS 1354951-92-0) is a specialty research chemical with limited commercial availability compared to the widely stocked parent compound (CAS 29668-44-8). AKSci lists the target compound at 95% purity with a lead time of 4 weeks and pricing of $476/100 mg and $1,091/g . ChemScene supplies the compound at ≥95% purity with sealed dry storage at 2–8°C, classified under GHS07 (Warning) with hazard statements H302-H315-H319-H335, and is not classified as hazardous for DOT/IATA transport . In contrast, the parent compound is available from major suppliers (Thermo Fisher, TCI, Aladdin) at ≥98% purity, as a crystalline solid with a defined melting point of 50–53°C, at substantially lower cost per gram . The 7-Br analog (CAS 99067-25-1) is stocked by Sigma-Aldrich at 95% purity with RT storage and shipment from Ukraine . No major international catalog supplier stocks the target compound as a catalog item, indicating a reliance on specialty and custom synthesis channels.

Procurement profile
Source review
4-week lead time; ~10–50× cost vs. parent; limited catalog availability.
Plan procurement timeline and budget; confirm purity and form upon receipt.
No defined melting point; crystalline form not specified by vendors.
Commercial availability Purity specification Procurement cost Lead time

High-Value Application Scenarios


FtsZ-Targeted Antibacterial Discovery Requiring Lipophilic 7-Substitution

Programs targeting the bacterial cell division protein FtsZ via benzodioxane-benzamide chemotypes should prioritize the 7-SCH₃ building block over the 7-H parent. Published SAR data demonstrate that lipophilic 7-substituents on the benzodioxane nucleus improve anti-MRSA activity to MIC values of 0.2–2.5 μg/mL, while hydrophilic substituents abolish activity [1]. The methylsulfanyl group, with its balanced lipophilicity (XLogP3 = 1.6), provides the hydrophobic character required for this pharmacophore without introducing a metabolically labile alkyl chain or a halogen that may raise toxicological concerns. The 6-carbaldehyde function serves as the attachment point for elaboration into the 2,6-difluorobenzamide warhead through reductive amination or related transformations.

Oxidation-State SAR Exploration from a Single Building Block

Research groups conducting systematic SAR around the 7-position electronics of benzodioxine-6-carbaldehyde derivatives can leverage the methylsulfanyl group's oxidation chemistry to access three distinct electronic environments—electron-donating sulfide (–SCH₃, σp ≈ 0.0), moderately electron-withdrawing sulfoxide (–S(O)CH₃), and strongly electron-withdrawing sulfone (–S(O)₂CH₃, σp ≈ 0.7)—from a single purchased building block. This reduces the number of separate analogs that must be custom-synthesized or procured externally, offering both cost and timeline advantages in hit-to-lead campaigns. The orthogonality of the aldehyde and thioether functionalities ensures that selective oxidation at sulfur can be performed without protecting the formyl group [2].

Dopamine D3/D4 Antagonist Intermediate with Enhanced Lipophilicity

The 1,4-benzodioxane-6-carboxaldehyde scaffold is an established intermediate in the synthesis of dopamine D3 and D4 receptor antagonists, with applications in neurological and psychiatric disorder research . The 7-SCH₃ analog offers increased lipophilicity (XLogP3 = 1.6 vs. 1.0 for parent) and an additional H-bond acceptor site, which may confer improved blood-brain barrier penetration and altered receptor subtype selectivity. Researchers building on the known D3/D4 antagonist chemotype who seek to modulate CNS penetration or receptor binding kinetics should evaluate the 7-SCH₃ intermediate as a direct replacement for the unsubstituted aldehyde in existing synthetic routes.

PDE4 Inhibitor Fragment Elaboration with Sulfur-Mediated Interactions

The parent benzodioxane-6-carboxaldehyde has been screened as a fragment for PDE4 (PDEA) inhibitors using enthalpy arrays and X-ray crystallography . The 7-SCH₃ derivative provides an additional H-bond acceptor (4 vs. 3 for parent) and increased polarizability through the sulfur atom, which can participate in chalcogen bonding or hydrophobic packing interactions with the PDE4 catalytic site. Fragment-growing campaigns that have identified the benzodioxane-6-carbaldehyde as a hit should consider the 7-SCH₃ variant as a first-step SAR probe to assess whether sulfur-mediated interactions improve binding affinity or selectivity over other PDE isoforms.

Application
Selection Property
Validation Focus
FtsZ-targeted antibacterial screening
Lipophilic 7-substitution profile
Anti-MRSA potency assessment with benzamide derivatives
Oxidation-state SAR diversification
Thioether oxidation capability
Selective sulfide-to-sulfoxide/sulfone conversion without aldehyde interference
Dopamine receptor ligand elaboration
Balanced lipophilicity and added HBA
CNS availability evaluation and receptor subtype selectivity profiling
PDE4 inhibitor fragment growing
Additional H-bond acceptor and sulfur polarizability
Binding affinity modulation assessment in PDE4 assay
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